molecular formula C12H23NO2 B2475112 Tert-butyl 3-propylpyrrolidine-2-carboxylate CAS No. 2248260-13-9

Tert-butyl 3-propylpyrrolidine-2-carboxylate

Cat. No.: B2475112
CAS No.: 2248260-13-9
M. Wt: 213.321
InChI Key: UWAORDPSWQZARU-UHFFFAOYSA-N
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Description

Tert-butyl 3-propylpyrrolidine-2-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-propylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method is the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method provides good yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-propylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 3-propylpyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-propylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl ester group can also affect the compound’s solubility and stability, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-propylpyrrolidine-2-carboxylate is unique due to its combination of a tert-butyl ester group and a propyl chain on the pyrrolidine ring. This structure provides specific steric and electronic properties that can enhance its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-propylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-6-9-7-8-13-10(9)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAORDPSWQZARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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